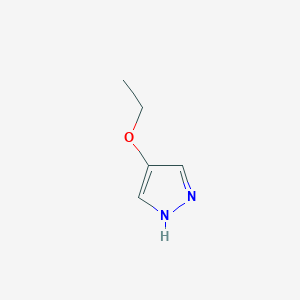
5-Fluoroisobenzofuran-1(3H)-one
Vue d'ensemble
Description
5-Fluoroisobenzofuran-1(3H)-one is a chemical compound with the CAS Number: 700-85-6 . It has a molecular weight of 152.12 . The compound is a white to off-white solid .
Synthesis Analysis
The synthesis of this compound involves several methods. One method involves the use of N-Bromosuccinimide and dibenzoyl peroxide in 1,2-dichloro-ethane under reflux conditions . Another method involves heating a mixture of the compound with N-bromosuccinimide and dibenzoyl peroxide in tetrachloromethane at 80℃ .Molecular Structure Analysis
The molecular structure of this compound contains a total of 17 bonds; 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 ester (aromatic) .Physical And Chemical Properties Analysis
This compound is a white to off-white solid . It should be stored in a refrigerator . The compound has a molecular weight of 152.12 .Mécanisme D'action
Target of Action
It is often used as a biochemical reagent in life science related research .
Mode of Action
As a biochemical reagent, it likely interacts with its targets to induce changes at the molecular level .
Biochemical Pathways
As a biochemical reagent, it may influence various pathways depending on the context of the research .
Pharmacokinetics
Its impact on bioavailability would depend on these properties .
Result of Action
As a biochemical reagent, it is likely to have diverse effects depending on the context of the research .
Action Environment
Such factors could include temperature, pH, and the presence of other molecules .
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of using 5-FIBF in laboratory experiments is its ability to react with a variety of other molecules. This makes it a versatile compound for use in a variety of organic synthesis reactions. However, the use of 5-FIBF in laboratory experiments is limited by its toxicity and potential for DNA damage.
Orientations Futures
There are a variety of potential future directions for research involving 5-FIBF. One potential direction is the development of novel synthesis methods for 5-FIBF. Another potential direction is the development of new uses for 5-FIBF in organic synthesis reactions. Additionally, further research into the biochemical and physiological effects of 5-FIBF could lead to new applications for the compound. Finally, research into the potential for 5-FIBF to cause DNA damage could lead to new safety protocols for its use in laboratory experiments.
Applications De Recherche Scientifique
Bloc de construction de synthèse organique
5-Fluoroisobenzofuran-1(3H)-one : sert de bloc de construction polyvalent en synthèse organique. Sa structure cyclique de furanone fluorée en fait un précurseur précieux pour la synthèse de divers composés hétérocycliques. Les chercheurs l'utilisent pour introduire des atomes de fluor dans les molécules cibles, ce qui peut modifier considérablement les propriétés chimiques et physiques de ces composés, telles qu'une lipophilie accrue ou une meilleure stabilité métabolique .
Intermédiaire pharmaceutique
Ce composé est également utilisé comme intermédiaire dans l'industrie pharmaceutique. Il peut servir à synthétiser de nouveaux candidats médicaments, notamment dans le développement d'agents anti-inflammatoires et anticancéreux. La présence de l'atome de fluor est particulièrement bénéfique en chimie médicinale, car elle peut améliorer l'affinité de liaison du médicament à sa cible .
Science des matériaux
En science des matériaux, This compound est explorée pour créer de nouveaux matériaux polymères. Sa capacité à subir des réactions de polymérisation peut conduire au développement de polymères aux propriétés uniques, telles qu'une haute stabilité thermique et une résistance aux solvants, qui sont souhaitables dans les applications d'ingénierie avancées .
Recherche agrochimique
Le secteur agricole peut bénéficier de composés dérivés de This compound. Il peut être un point de départ pour développer de nouveaux pesticides et herbicides. L'introduction de fluor peut donner lieu à des produits agrochimiques plus puissants et plus sélectifs, réduisant l'impact environnemental et améliorant la protection des cultures .
Sondes fluorescentes
En raison de ses caractéristiques structurelles, This compound peut être modifiée pour agir comme une sonde fluorescente. Ces sondes sont cruciales en biochimie et en biologie moléculaire pour étudier les processus cellulaires, les interactions protéiques et les activités enzymatiques. La fluorescence du composé peut être affinée pour des applications spécifiques, ce qui en fait un outil précieux en recherche scientifique .
Développement de catalyseurs
Les chercheurs étudient l'utilisation de This compound dans le développement de catalyseurs. Les catalyseurs dérivés de ce composé pourraient être utilisés dans diverses réactions chimiques pour augmenter l'efficacité et la sélectivité. Cela a des implications pour la chimie verte, où le développement de catalyseurs respectueux de l'environnement est une priorité .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
5-Fluoroisobenzofuran-1(3H)-one plays a significant role in biochemical reactions due to its reactive nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with nucleophilic amino acids in proteins, leading to modifications that can alter protein function. The compound’s interaction with enzymes often involves the formation of covalent bonds, which can inhibit or activate enzymatic activity depending on the context .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism. Additionally, it can modulate cell signaling pathways by interacting with key signaling proteins, thereby altering cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, the compound can inhibit enzyme activity by forming covalent bonds with active site residues. This inhibition can result in altered metabolic pathways and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s metabolism often involves oxidation and conjugation reactions that facilitate its excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
5-fluoro-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDJJBAMSYLYQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60548958 | |
| Record name | 5-Fluoro-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60548958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
700-85-6 | |
| Record name | 5-Fluoro-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60548958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




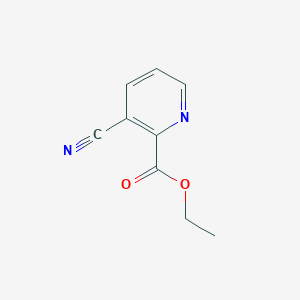
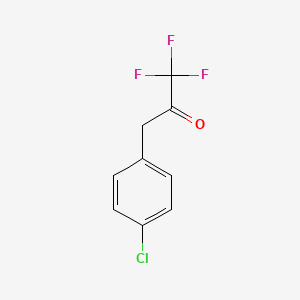
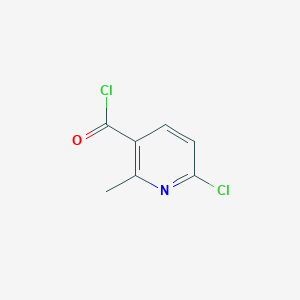
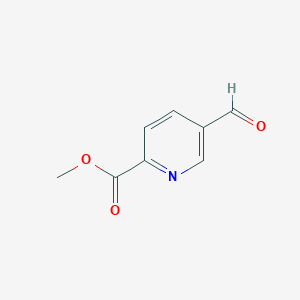
![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1317610.png)

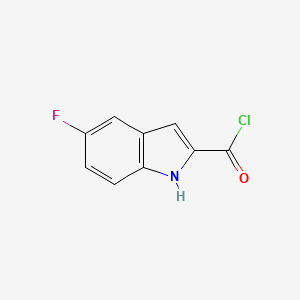
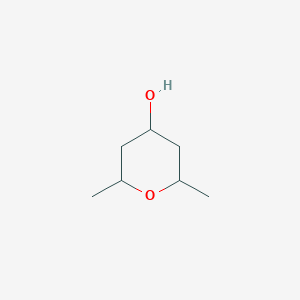
![Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone](/img/structure/B1317621.png)
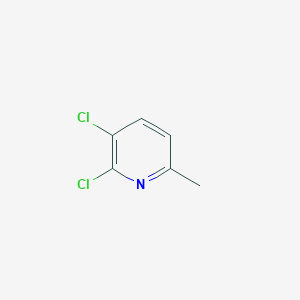
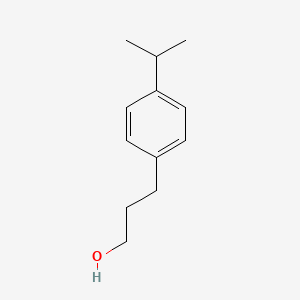
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1317632.png)
